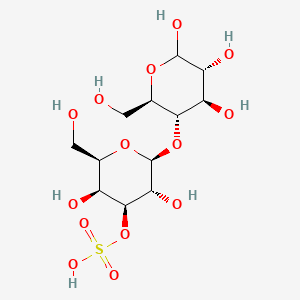![molecular formula C16H20N5NaO10 B561779 Natrium-(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylat CAS No. 133525-01-6](/img/structure/B561779.png)
Natrium-(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor. Zidovudine is an antiretroviral medication used to prevent and treat HIV. The compound is formed by the direct conjugation of zidovudine with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase 2B7 .
Wissenschaftliche Forschungsanwendungen
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt, also known as Zidovudine O-β-D-glucuronide, is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of the viral RNA into DNA, which is then integrated into the host genome .
Mode of Action
Zidovudine O-β-D-glucuronide is a nucleoside reverse transcriptase inhibitor (NRTI) . It works by inhibiting the action of the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus and its subsequent integration into the host genome .
Biochemical Pathways
The azido group of both zidovudine and 3’-azido-3’-deoxythymidine β-D-glucuronide could be reduced to an amino group by cytochrome CYP3A, CYP2A6, or CYP2B1 , forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively . This indicates that the compound is involved in the cytochrome P450 metabolic pathway .
Pharmacokinetics
The pharmacokinetics of Zidovudine O-β-D-glucuronide involves its formation from zidovudine by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . .
Result of Action
The result of the action of Zidovudine O-β-D-glucuronide is the inhibition of HIV replication . By preventing the transcription of viral RNA into DNA, it effectively stops the virus from integrating into the host genome and replicating . This leads to a decrease in the viral load and helps in controlling the progression of HIV infection .
Action Environment
The action of Zidovudine O-β-D-glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect its metabolism . Additionally, genetic variations in the UGT2B7 enzyme could also influence the formation of Zidovudine O-β-D-glucuronide from zidovudine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt involves the conjugation of zidovudine with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase 2B7. The reaction conditions include maintaining an appropriate pH and temperature to ensure the enzyme’s activity and stability .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amino group by cytochrome enzymes such as CYP3A, CYP2A6, or CYP2B1.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions, while SPAAC reactions do not require a catalyst.
Major Products
Reduction: The major product is 3’-amino-3’-deoxythymidine.
Substitution: The major products are triazole derivatives formed from the cycloaddition reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine: The parent compound, a nucleoside reverse transcriptase inhibitor used in HIV treatment.
3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.
Other glucuronides: Various drug metabolites formed through glucuronidation.
Uniqueness
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is unique due to its specific formation from zidovudine and its role in the detoxification and excretion of the drug. Its ability to undergo specific chemical reactions, such as reduction and substitution, further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
133525-01-6 |
|---|---|
Molekularformel |
C16H20N5NaO10 |
Molekulargewicht |
465.35 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
InChI-Schlüssel |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Aussehen |
Assay:≥95%A crystalline solid |
Synonyme |
3’-Azido-3’-deoxy-5’-O-β-D-glucopyranuronosyl-thymidine Monosodium Salt; _x000B_AZT Glucuronide Sodium Salt; Zidovudine Glucuronide Sodium Salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



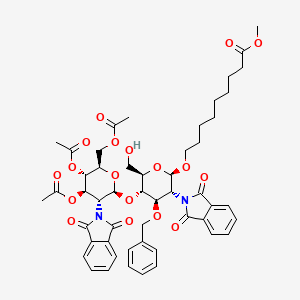
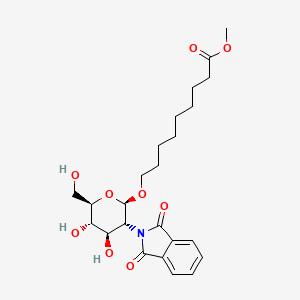
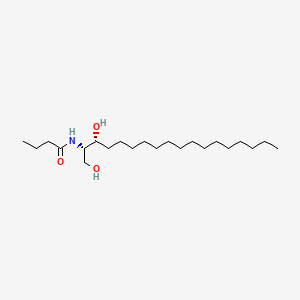
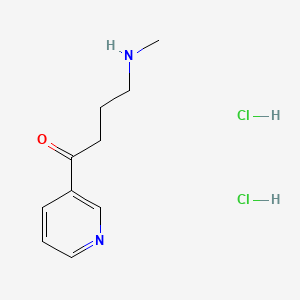
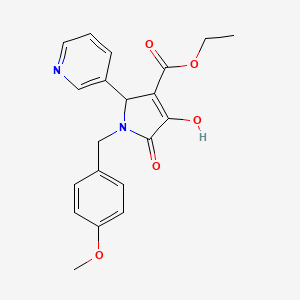
![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
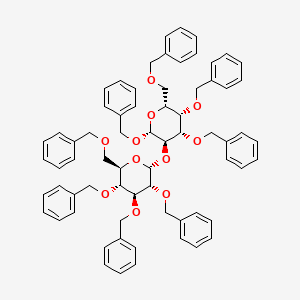
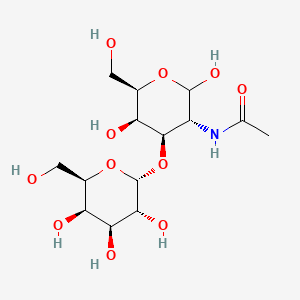
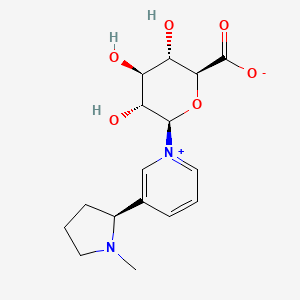
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)
